molecular formula C13H7ClFNO4 B6391660 5-(4-Carboxy-3-fluorophenyl)-2-chloroisonicotinic acid, 95% CAS No. 1258622-32-0

5-(4-Carboxy-3-fluorophenyl)-2-chloroisonicotinic acid, 95%

Cat. No. B6391660
CAS RN: 1258622-32-0
M. Wt: 295.65 g/mol
InChI Key: FNJABWGUCLHSOQ-UHFFFAOYSA-N
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Description

5-(4-Carboxy-3-fluorophenyl)-2-chloroisonicotinic acid (5-FCA) is a synthetic compound belonging to the isonicotinic acid family. It is a white crystalline solid with a melting point of 221-223°C, and is soluble in water, ethanol, and methanol. 5-FCA has many applications in research and industry, including as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a fluorescent probe in biological studies.

Scientific Research Applications

5-(4-Carboxy-3-fluorophenyl)-2-chloroisonicotinic acid, 95% has many applications in scientific research. It has been used as a fluorescent probe for studying the structure and dynamics of proteins and nucleic acids. It is also used as a reagent in organic synthesis and as a catalyst in polymerization reactions. In addition, 5-(4-Carboxy-3-fluorophenyl)-2-chloroisonicotinic acid, 95% has been used to study the mechanism of action of various enzymes, such as topoisomerase II.

Mechanism of Action

The mechanism of action of 5-(4-Carboxy-3-fluorophenyl)-2-chloroisonicotinic acid, 95% is not fully understood. However, it is thought to bind to the active site of enzymes and inhibit their activity. This inhibition is thought to be due to the presence of the carboxylic acid group, which is believed to form an ionic bond with the enzyme.
Biochemical and Physiological Effects
5-(4-Carboxy-3-fluorophenyl)-2-chloroisonicotinic acid, 95% has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including topoisomerase II, and to decrease the levels of certain proteins, such as p53. In addition, 5-(4-Carboxy-3-fluorophenyl)-2-chloroisonicotinic acid, 95% has been shown to have anti-inflammatory and anti-cancer effects in cell culture and animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(4-Carboxy-3-fluorophenyl)-2-chloroisonicotinic acid, 95% in lab experiments is its ease of synthesis. It can be synthesized using an ionic liquid-mediated method, which is relatively simple and requires few steps. In addition, 5-(4-Carboxy-3-fluorophenyl)-2-chloroisonicotinic acid, 95% is relatively stable and can be stored for long periods of time without significant degradation. However, one of the main limitations of using 5-(4-Carboxy-3-fluorophenyl)-2-chloroisonicotinic acid, 95% is its lack of specificity. It can bind to and inhibit the activity of many different enzymes, which can make it difficult to study the effects of a single enzyme.

Future Directions

There are many potential future directions for the use of 5-(4-Carboxy-3-fluorophenyl)-2-chloroisonicotinic acid, 95%. One potential direction is to use it as a drug delivery system for targeted delivery of drugs to specific tissues or organs. In addition, 5-(4-Carboxy-3-fluorophenyl)-2-chloroisonicotinic acid, 95% could be used to study the mechanism of action of various enzymes, such as topoisomerase II, and to study the effects of drugs on the activity of these enzymes. Finally, 5-(4-Carboxy-3-fluorophenyl)-2-chloroisonicotinic acid, 95% could be used to study the effects of various drugs on cell proliferation and apoptosis.

Synthesis Methods

5-(4-Carboxy-3-fluorophenyl)-2-chloroisonicotinic acid, 95% can be synthesized using an ionic liquid-mediated method. This method involves the reaction of 4-carboxy-3-fluorophenol with 2-chloroisonicotinic acid in the presence of an ionic liquid. The reaction is carried out at room temperature and is complete within a few hours. The product is then isolated and purified by recrystallization.

properties

IUPAC Name

5-(4-carboxy-3-fluorophenyl)-2-chloropyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClFNO4/c14-11-4-8(13(19)20)9(5-16-11)6-1-2-7(12(17)18)10(15)3-6/h1-5H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJABWGUCLHSOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CN=C(C=C2C(=O)O)Cl)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30687888
Record name 5-(4-Carboxy-3-fluorophenyl)-2-chloropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1258622-32-0
Record name 5-(4-Carboxy-3-fluorophenyl)-2-chloropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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